molecular formula C22H25N3O6S2 B2734154 (2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1164461-60-2

(2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2734154
CAS No.: 1164461-60-2
M. Wt: 491.58
InChI Key: HXBIPQXDUQGJRN-RMKNXTFCSA-N
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Description

(2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a sulfamoyl group, and a trimethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

(2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfamoyl and benzothiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound

The final step involves the formation of the enamide linkage. This is typically achieved through a condensation reaction between the benzothiazole-sulfamoyl intermediate and 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives, under dehydrating conditions using reagents like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can convert the enamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho to the nitrogen atom, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.

    Sulfamoyl compounds: Sulfamethoxazole and sulfadiazine are well-known sulfamoyl-containing drugs with antibacterial properties.

    Trimethoxyphenyl compounds: Compounds like trimethoprim, which contains a trimethoxyphenyl group, are used as antibiotics.

Uniqueness

(2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole and trimethoxyphenyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-13(2)25-33(27,28)15-7-8-16-19(12-15)32-22(23-16)24-20(26)9-6-14-10-17(29-3)21(31-5)18(11-14)30-4/h6-13,25H,1-5H3,(H,23,24,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIPQXDUQGJRN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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